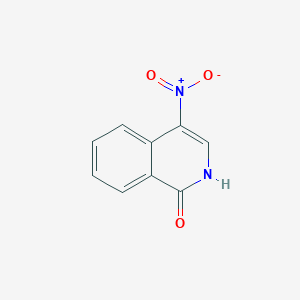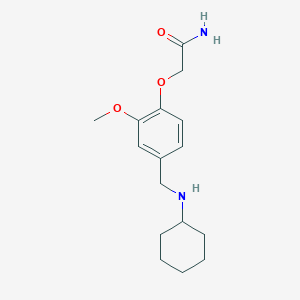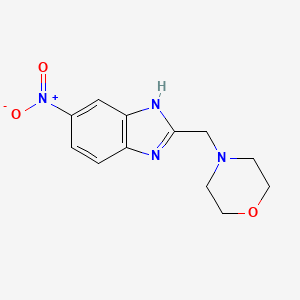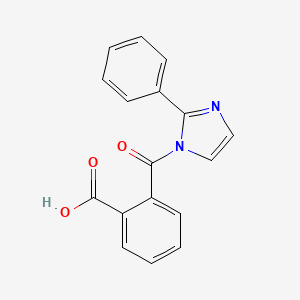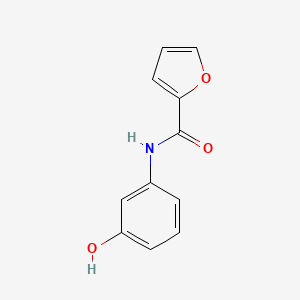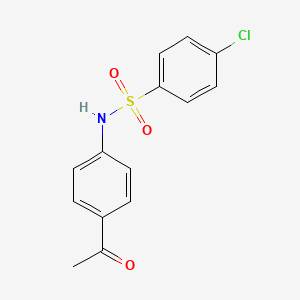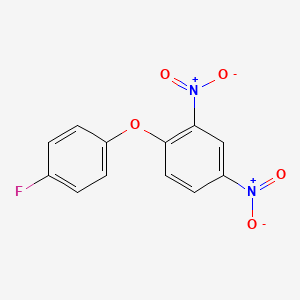
1-(4-Fluorophenoxy)-2,4-dinitrobenzene
描述
1-(4-Fluorophenoxy)-2,4-dinitrobenzene is an organic compound characterized by the presence of a fluorophenoxy group and two nitro groups attached to a benzene ring
作用机制
Target of Action
A structurally similar compound, s-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, is known to interact with the androgen receptor .
Mode of Action
This interaction could potentially lead to changes in gene expression and subsequent cellular responses .
Biochemical Pathways
If the compound interacts with the androgen receptor, it could potentially affect pathways related to androgen signaling .
Result of Action
If the compound interacts with the androgen receptor, it could potentially lead to changes in gene expression and subsequent cellular responses .
准备方法
The synthesis of 1-(4-Fluorophenoxy)-2,4-dinitrobenzene typically involves the following steps:
Nitration of 4-fluorophenol: The initial step involves the nitration of 4-fluorophenol to introduce nitro groups at specific positions on the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Etherification: The nitrated product is then subjected to etherification with 1-chloro-2,4-dinitrobenzene in the presence of a base such as potassium carbonate. This step results in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
化学反应分析
1-(4-Fluorophenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of quinonoid structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Fluorophenoxy)-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity, particularly those involved in reduction reactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and reactivity.
相似化合物的比较
1-(4-Fluorophenoxy)-2,4-dinitrobenzene can be compared with other similar compounds such as:
1-(4-Chlorophenoxy)-2,4-dinitrobenzene: Similar in structure but with a chlorine atom instead of a fluorine atom. The fluorine atom in this compound makes it more electronegative and reactive.
1-(4-Methoxyphenoxy)-2,4-dinitrobenzene: Contains a methoxy group instead of a fluorophenoxy group. The methoxy group is an electron-donating group, which affects the reactivity differently compared to the electron-withdrawing fluorophenoxy group.
1-(4-Nitrophenoxy)-2,4-dinitrobenzene: Contains an additional nitro group, making it even more electron-deficient and reactive towards nucleophiles.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
属性
IUPAC Name |
1-(4-fluorophenoxy)-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMOMHWTRWMDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295456 | |
| Record name | 1-(4-fluorophenoxy)-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033-02-9 | |
| Record name | NSC102046 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-fluorophenoxy)-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


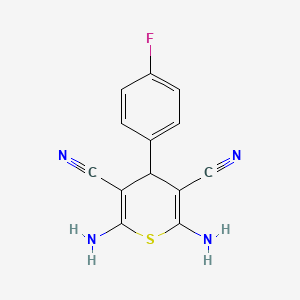
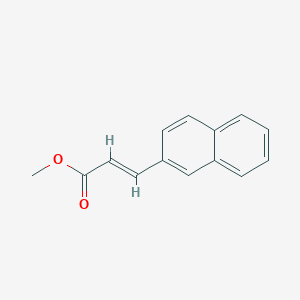
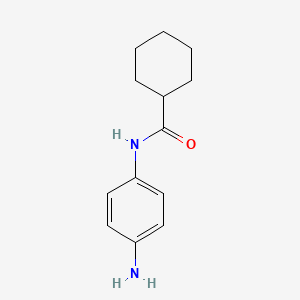

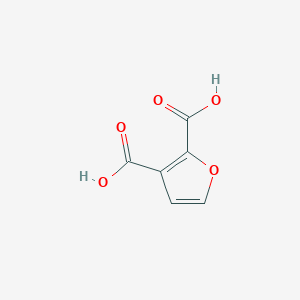


![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)
